Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino and Chlorophenyl Groups: The amino and chlorophenyl groups are introduced through substitution reactions. For example, the reaction of 4-chloroaniline with ethyl 4-piperidinecarboxylate can yield the desired compound.
Esterification: The final step involves esterification to form the ethyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate: A related compound with similar structural features.
Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate: Another derivative with comparable properties.
Uniqueness
Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19ClN2O2 |
---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)10-5-7-17(8-6-10)13-4-3-11(16)9-12(13)15/h3-4,9-10H,2,5-8,16H2,1H3 |
InChI Key |
XIVQAHMCCFDBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.